3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazinium class, characterized by a bicyclic system fused with an imidazole ring. The structure includes a 4-chlorophenyl group at position 3, a hydroxy group at the same position, and a phenyl group at position 1. The bromide counterion stabilizes the cationic charge. Its molecular formula is C₁₉H₁₈BrClN₂OS, with a molecular weight of 446.78 g/mol. The chloro substituent enhances lipophilicity, while the hydroxy group may contribute to hydrogen bonding, influencing solubility and biological interactions .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN2OS.BrH/c19-15-9-7-14(8-10-15)18(22)13-20(16-5-2-1-3-6-16)17-21(18)11-4-12-23-17;/h1-3,5-10,22H,4,11-13H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGWTSLJPBYTAE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4)SC1.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines.
Biological Activity
The compound 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide , hereafter referred to as CTHT , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of CTHT, focusing on its pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
CTHT is characterized by a complex imidazo-thiazine structure that contributes to its biological efficacy. The presence of the 4-chlorophenyl and hydroxy groups enhances its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of CTHT. The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that CTHT has an IC50 value in the low micromolar range against human colorectal cancer cells (HCT-116) and cervical cancer cells (HeLa). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of CTHT
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.0 | Apoptosis induction |
| HeLa | 6.5 | Cell cycle arrest |
Antimicrobial Activity
CTHT also demonstrates promising antimicrobial activity against a range of pathogenic bacteria and fungi. In particular, it has shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of CTHT
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 12 µg/mL |
The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, CTHT exhibits anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
A notable case study involved the administration of CTHT in a murine model of colon cancer. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptotic activity within the tumors.
Structure-Activity Relationship (SAR)
The biological activity of CTHT can be attributed to specific structural features:
- Chlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Hydroxy Group : Contributes to hydrogen bonding with biological targets.
- Imidazo-Thiazine Core : Essential for interaction with cellular receptors and enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous compounds, highlighting differences in substituents, molecular weight, and logP values:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity and Solubility
- Chlorophenyl vs. Fluorophenyl : The target compound’s 4-ClPh group (logP 3.87) is more lipophilic than the 4-FPh group in (logP 3.45) due to chlorine’s larger atomic radius and polarizability .
- Ethoxy vs. Methoxy : The 4-EtOPh group in (logP 4.56) has higher lipophilicity than the 4-MeOPh group in (logP 2.98), as ethyl chains are more hydrophobic than methyl .
Steric and Electronic Modifications
- Benzodioxin Integration : The benzodioxin moiety in introduces additional oxygen atoms, increasing polar surface area (39.334 Ų) and hydrogen bond acceptor count (4), which may enhance aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
